molecular formula C9H5F3N2O B1611403 7-(Trifluoromethyl)quinoxalin-2(1H)-one CAS No. 59489-41-7

7-(Trifluoromethyl)quinoxalin-2(1H)-one

Cat. No.: B1611403
CAS No.: 59489-41-7
M. Wt: 214.14 g/mol
InChI Key: CJEVOLAJDVZFHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Trifluoromethyl)quinoxalin-2(1H)-one is a heterocyclic compound characterized by the presence of a quinoxaline ring substituted with a trifluoromethyl group at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)quinoxalin-2(1H)-one typically involves the functionalization of quinoxalin-2(1H)-one derivatives. One common method is the direct C3-functionalization via C–H bond activation. This process can include various reactions such as arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation .

Industrial Production Methods: Industrial production of this compound often employs metal-free methodologies, which are environmentally benign and sustainable. For instance, visible-light-promoted direct C3 alkylation using unactivated alkyl iodides has been reported as an efficient method . This approach allows for the synthesis of a broad range of valuable 3-alkylated quinoxalin-2(1H)-ones at room temperature, showcasing high functional-group tolerance .

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)quinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens, alkyl halides, and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation reactions can yield 3-alkylated quinoxalin-2(1H)-ones .

Scientific Research Applications

7-(Trifluoromethyl)quinoxalin-2(1H)-one has robust applications in various fields:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through the functionalization of the quinoxaline ring, which can interact with various biological molecules, leading to its diverse biological activities .

Comparison with Similar Compounds

Uniqueness: 7-(Trifluoromethyl)quinoxalin-2(1H)-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications .

Properties

IUPAC Name

7-(trifluoromethyl)-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-6-7(3-5)14-8(15)4-13-6/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEVOLAJDVZFHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=O)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90579194
Record name 7-(Trifluoromethyl)quinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59489-41-7
Record name 7-(Trifluoromethyl)quinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(Trifluoromethyl)quinoxalin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
7-(Trifluoromethyl)quinoxalin-2(1H)-one
Reactant of Route 3
7-(Trifluoromethyl)quinoxalin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
7-(Trifluoromethyl)quinoxalin-2(1H)-one
Reactant of Route 5
7-(Trifluoromethyl)quinoxalin-2(1H)-one
Reactant of Route 6
7-(Trifluoromethyl)quinoxalin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.